
N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide is a chemical compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with a methyl group and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide typically involves the reaction of 3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene with acetamide under controlled conditions. One common method involves the use of a solvent such as toluene, with the reaction carried out at elevated temperatures (around 418.15 K) for an extended period (approximately 14 hours). During this process, a base such as piperidine is added dropwise to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclohexadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexadienone and hydroquinone derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)acetamide
- N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)urea
Uniqueness
N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide is unique due to the presence of the methyl group at the 3-position of the cyclohexadienone ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
Eigenschaften
CAS-Nummer |
393109-67-6 |
|---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C9H9NO2/c1-6-5-8(10-7(2)11)3-4-9(6)12/h3-5H,1-2H3 |
InChI-Schlüssel |
BPXCJKKNLBHWKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=O)C)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


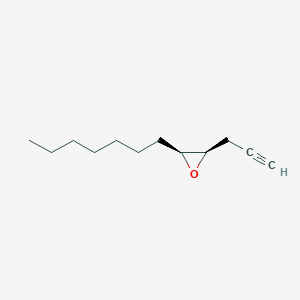
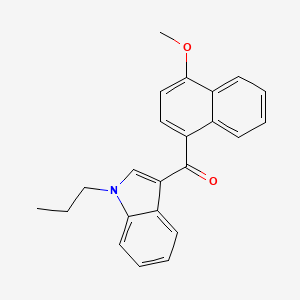
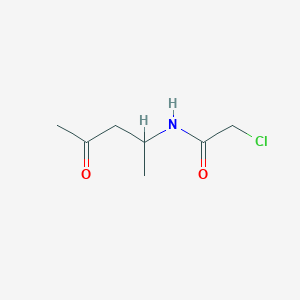
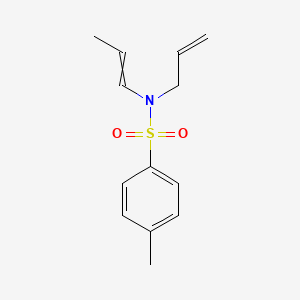
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)

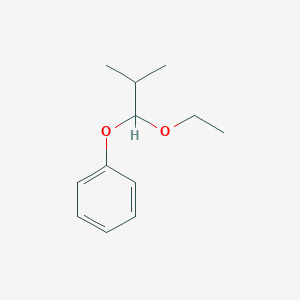
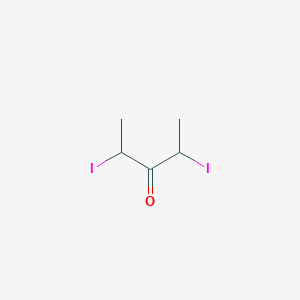
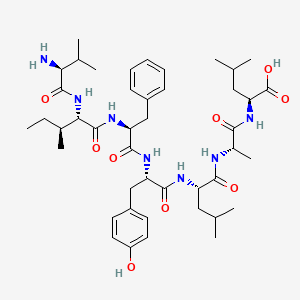
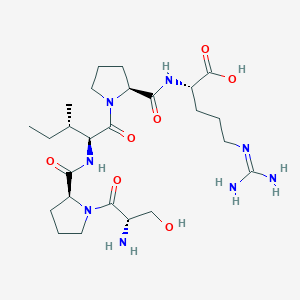
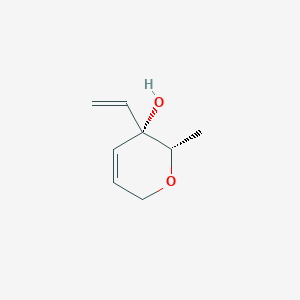

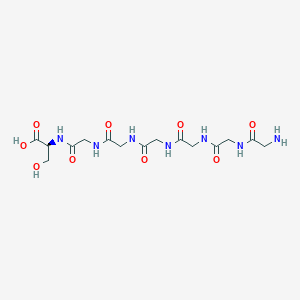
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
